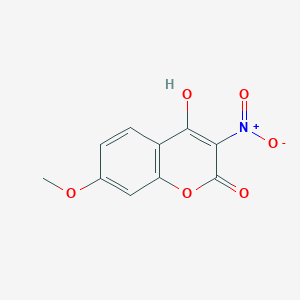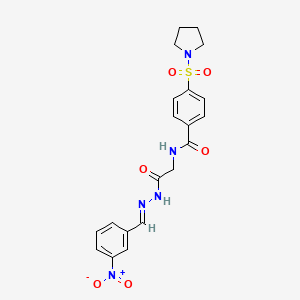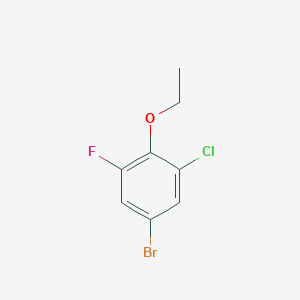
4-Hydroxy-7-methoxy-3-nitrocoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-methoxy-3-nitrocoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, and they exhibit a wide range of biological and pharmacological activities. This particular compound is known for its unique structural features, which include a hydroxyl group at the 4-position, a methoxy group at the 7-position, and a nitro group at the 3-position.
Mechanism of Action
Target of Action
4-Hydroxy-7-methoxy-3-nitrocoumarin is a derivative of coumarin, a class of compounds known for their diverse biological and therapeutic properties Coumarins are known to interact with various biomolecules and play a key role in fluorescent labeling .
Mode of Action
It has been suggested that the compound’s bioactivity may involve intramolecular charge transfer from the methyl group to the nitro group . This could potentially influence its interaction with its targets.
Biochemical Pathways
Coumarins are known to be involved in various metabolic pathways . For instance, the hydroxylation of coumarins at positions 7 and 3 can be mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Pharmacokinetics
The pharmacokinetics of coumarin derivatives are generally influenced by their chemical structure .
Result of Action
It has been suggested that the compound exhibits cytotoxic action against cultured human tumor and normal cells .
Action Environment
The properties of coumarins, including their fluorescence behavior, can be influenced by environmental factors such as ph and microenvironment polarity .
Biochemical Analysis
Biochemical Properties
Coumarins are known to interact with various enzymes, proteins, and other biomolecules . For instance, the hydroxylation of coumarins at positions 7 and 3 can be caused by oxidation events that are mediated by enzymes such as the cytochrome P450-linked mono-oxygenase enzyme (CYP2A6) system in liver microsomes .
Cellular Effects
It has been found that coumarin derivatives exhibit cytotoxic action against cultured human tumor and normal cells . In vitro cytotoxicity studies demonstrated a stronger inhibition of A549 cancer cell lines compared to HeLa cells .
Molecular Mechanism
Analysis of frontier molecular orbitals, Molecular electrostatic potential surface, Mulliken atomic charge distribution, and Natural bond orbitals corroborated the compound’s bioactivity, showcasing intramolecular charge transfer from the methyl group to the nitro group .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Hydroxy-7-methoxy-3-nitrocoumarin in laboratory settings are not yet fully known. Coumarins are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not yet fully known. Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4 and C-7 positions have been intensively screened for different biological properties .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Coumarins are known to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Coumarins are known to be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not yet fully known. Coumarins are known to be localized in various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-7-methoxy-3-nitrocoumarin typically involves the nitration of 4-hydroxycoumarin. The process can be carried out using glacial acetic acid and concentrated nitric acid. The reaction conditions require careful control of temperature and the addition rate of nitric acid to avoid over-nitration and degradation of the product .
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining consistent reaction conditions and improving yield. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-7-methoxy-3-nitrocoumarin undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Reduction: Hydrogen gas, Pd/C
Substitution: Alkyl halides, acid chlorides
Oxidation: Potassium permanganate, chromium trioxide
Major Products:
Reduction: 4-Hydroxy-7-methoxy-3-aminocoumarin
Substitution: 4-Alkoxy-7-methoxy-3-nitrocoumarin
Oxidation: 4-Hydroxy-7-methoxy-3-formylcoumarin
Scientific Research Applications
4-Hydroxy-7-methoxy-3-nitrocoumarin has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of enzyme-substrate interactions and as a marker in biological assays.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
4-Hydroxycoumarin: Lacks the methoxy and nitro groups, making it less reactive in certain chemical reactions.
7-Hydroxy-4-methylcoumarin: Contains a methyl group instead of a nitro group, altering its biological activity.
3-Nitrocoumarin: Lacks the hydroxyl and methoxy groups, affecting its solubility and reactivity.
Uniqueness: 4-Hydroxy-7-methoxy-3-nitrocoumarin stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and anticancer agent, while the methoxy group improves its solubility and stability .
Properties
IUPAC Name |
4-hydroxy-7-methoxy-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c1-16-5-2-3-6-7(4-5)17-10(13)8(9(6)12)11(14)15/h2-4,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XANZFICLJFFUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(C(=O)O2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2685054.png)
![Ethyl 4-(2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2685055.png)

![N-(4-Bromophenyl)-2-{[6-(3,5-dimethylpiperidin-1-YL)pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2685057.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B2685058.png)
![5-O-(9H-Fluoren-9-ylmethyl) 7a-O-methyl 2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B2685059.png)

![2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B2685061.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-6-fluorophenyl)acrylonitrile](/img/structure/B2685067.png)
![2-chloro-N-[5-piperidin-1-ylsulfonyl-2-(2,2,2-trifluoroethoxy)phenyl]pyridine-4-carboxamide](/img/structure/B2685068.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)propoxy]benzoic acid](/img/structure/B2685071.png)
![3,6-dichloro-N-[2-(2,6-difluorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2685072.png)
